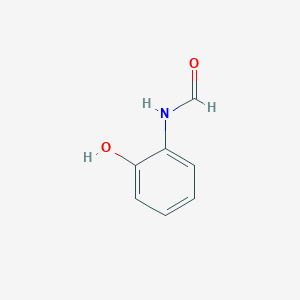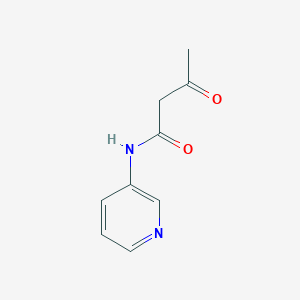
3-Oxo-n-(pyridin-3-yl)butanamide
Vue d'ensemble
Description
“3-Oxo-n-(pyridin-3-yl)butanamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a complex that combines an iron metal ion and a 3-oxo-N-(pyridin-2-yl)butanamide ligand .
Synthesis Analysis
The synthetic routes for the preparation of 3-oxo-N-(pyridin-2-yl)butanamide are based on the reaction of diketene with aromatic primary amine and reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate .Molecular Structure Analysis
The molecular structure of 3-Oxo-n-(pyridin-3-yl)butanamide is represented by the linear formula C9H10N2O2 .Applications De Recherche Scientifique
Synthesis and Utility in Heterocyclic Compounds
3-Oxo-N-(pyridin-3-yl)butanamide and related compounds serve as versatile precursors for the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions involving diketene and aromatic primary amines or 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. Their utility is significant in preparing pyridine, pyridazine, thiadiazole, and pyrazole derivatives, showcasing their importance in creating pharmacologically active molecules with potential antimicrobial activities (Fadda, Abdel‐Galil, & Elattar, 2015).
Antimicrobial Applications
Several studies have explored the antimicrobial potential of compounds derived from 3-Oxo-N-(pyridin-3-yl)butanamide. These include the synthesis of pyridine-based heterocycles showing moderate antimicrobial activity. This highlights the potential for using these compounds in developing new antimicrobial agents, addressing the need for novel therapeutics against resistant microbial strains (Darwish, Kheder, & Farag, 2010).
Antiviral and Antibacterial Potentials
Research into novel-4-aryl-5-(carboxamido-N-pyridin-2-yl)-6-methyl-2-Thioxos 1,3,5-trihydro-pyrimidines, starting from 3-oxo-N-Pyridin-2-yl butyramide, suggests antiviral activity, underscoring the broader pharmacological applications of these compounds. Moreover, the antibacterial activities of new heterocycles attached to a pyridinecarboxamide moiety, synthesized via a straightforward method using 3-oxo-N-(pyridin-2-yl)butanamide, indicate these compounds' potential for diverse biological applications (Saxena, Sikotra, & Mashelkar, 2011); (Nabila, Dalia, & Hissana, 2017).
Role in the Synthesis of Schiff Base Ligands and Complexes
The synthesis and characterization of Schiff base ligands from 3-oxo-N-(pyridine-2-yl)butanamide have led to the development of new Cu(II) complexes. These complexes have been studied for their potential applications in various fields, including antimicrobial, antioxidant, and antitumor activities. The use of these complexes in molecular modeling and in-vitro assays underscores the compound's versatility and potential in medicinal chemistry (Munshi, Bayazeed, & Abualnaja, et al., 2021).
Orientations Futures
The future directions of research on 3-Oxo-n-(pyridin-3-yl)butanamide could involve further exploration of its antitumor activities and potential applications in chemotherapy . The aim would be to develop a new prospective antitumor complex that may be effective with less toxicity towards healthy tissues .
Propriétés
IUPAC Name |
3-oxo-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)5-9(13)11-8-3-2-4-10-6-8/h2-4,6H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIPYLBFPQYODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296237 | |
| Record name | 3-oxo-n-(pyridin-3-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-n-(pyridin-3-yl)butanamide | |
CAS RN |
1657-34-7 | |
| Record name | 3-Oxo-N-3-pyridinylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 108434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1657-34-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxo-n-(pyridin-3-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




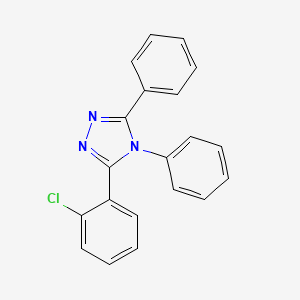
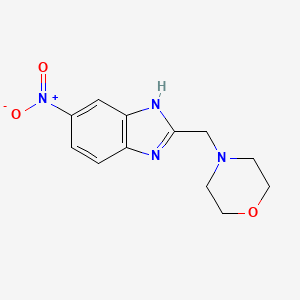

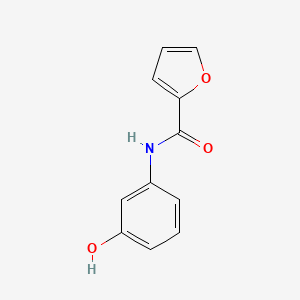
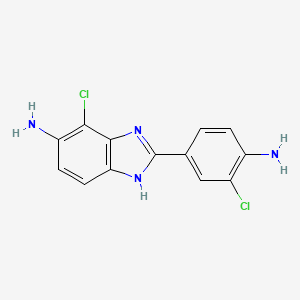
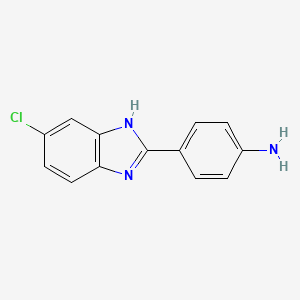
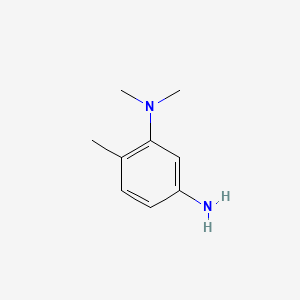
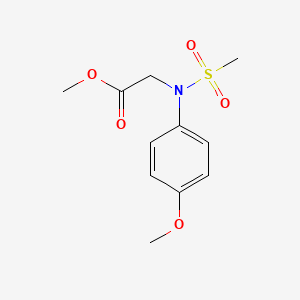
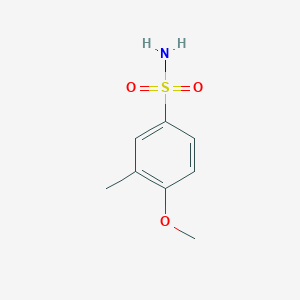

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)
